

# 1,4-Dimethyl-9H-carbazole-3-carbaldehyde CAS number

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## Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole-3-carbaldehyde

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An In-Depth Technical Guide to **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** (CAS: 14501-66-7): Synthesis, Characterization, and Applications in Drug Discovery

## Abstract

**1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is a key heterocyclic compound built upon the carbazole scaffold, a structure recognized as a "privileged" motif in medicinal chemistry due to its wide range of biological activities.[1] While this specific carbaldehyde derivative has limited documented biological activity itself, its true value lies in its role as a versatile synthetic intermediate.[2] The presence of a reactive aldehyde group on the electron-rich, fused ring system allows for extensive chemical modification, making it a critical starting material for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and its application as a precursor for pharmacologically active molecules.

## The Carbazole Scaffold: A Foundation for Innovation

Carbazole-based compounds, both naturally occurring and synthetic, are of significant interest to researchers in drug discovery and materials science.[3] The rigid, planar, and electron-rich nature of the tricyclic carbazole system is a key structural component in numerous compounds investigated for anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] The ability to functionalize the carbazole core at various positions allows for the fine-

tuning of its electronic and steric properties, which in turn modulates its biological activity and potential applications in areas like organic semiconductors and light-emitting devices.<sup>[2][3]</sup> **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** represents a strategically functionalized platform, primed for diversification.

## Physicochemical and Spectroscopic Profile

The unique arrangement of methyl and formyl groups on the carbazole framework imparts distinct and identifiable properties to the molecule.

### Physicochemical Properties

All quantitative data for **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** are summarized in the table below for clear reference.

| Property          | Value   | Reference            |
|-------------------|---|----------------------|
| CAS Number        | 14501-66-7                                      | <sup>[2][5][6]</sup> |
| Molecular Formula | C <sub>15</sub> H <sub>13</sub> NO              | <sup>[2][5]</sup>    |
| Molecular Weight  | 223.27 g/mol                                    | <sup>[2][5]</sup>    |
| Appearance        | Yellow solid (typically)                        | <sup>[2]</sup>       |
| Boiling Point     | 445.7°C at 760 mmHg                             | <sup>[2]</sup>       |
| Density           | 1.238 g/cm <sup>3</sup>                         | <sup>[2]</sup>       |
| Flash Point       | 228.1°C   | <sup>[2]</sup>       |
| SMILES            | <chem>CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O</chem> | <sup>[2][7]</sup>    |

### Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the compound. The key diagnostic signals are highly consistent with the proposed structure.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides clear evidence for all key functional groups. A highly deshielded singlet appears around  $\delta$  10.46 ppm, which is

characteristic of the aldehyde proton (-CHO). A broad singlet for the carbazole amine proton (N-H) is typically observed between  $\delta$  8.5-9.0 ppm. The aromatic protons resonate in the  $\delta$  7.0-8.4 ppm region, while two distinct singlets for the non-equivalent methyl groups appear at approximately  $\delta$  2.5-3.0 ppm.[2]

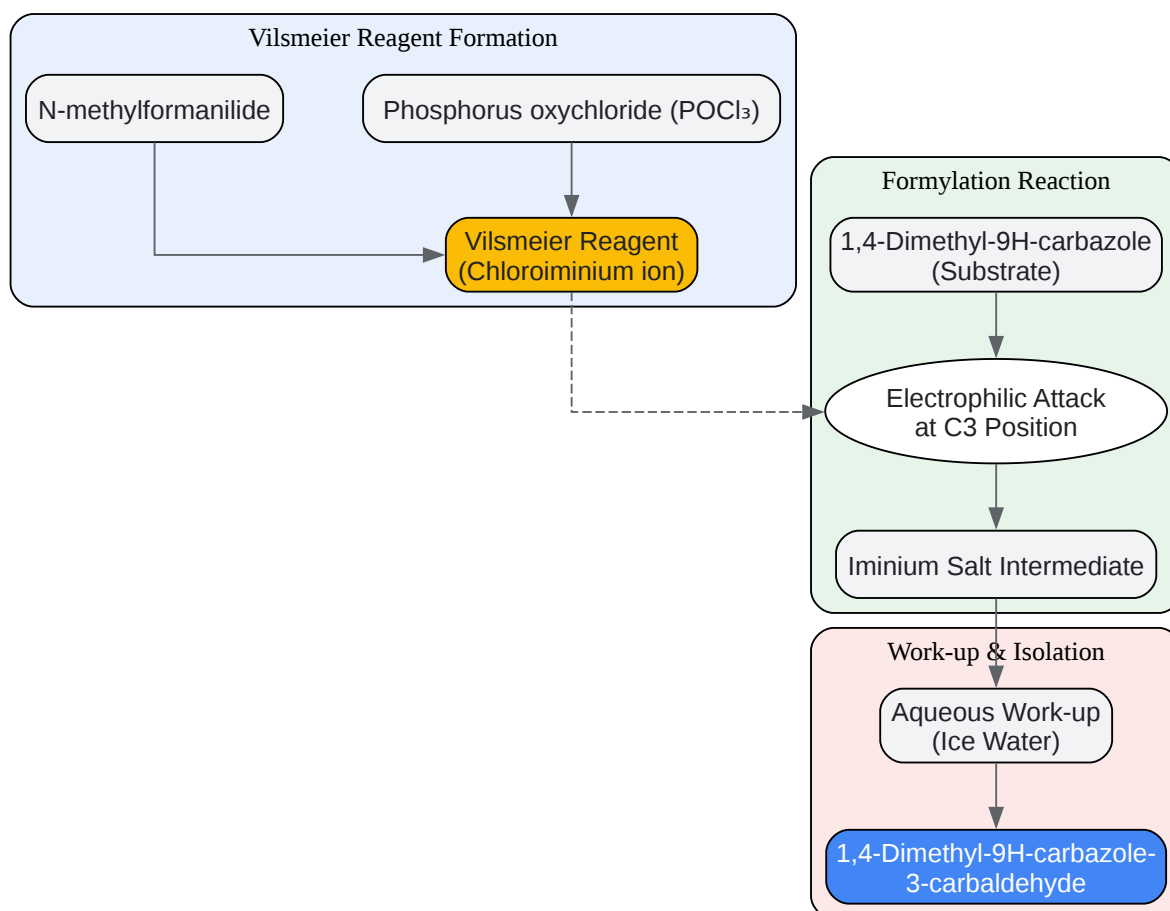
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum corroborates the structure, with the most downfield signal at  $\delta$  191.7 ppm corresponding to the aldehyde carbonyl carbon. The two methyl carbons are found at  $\delta$  14.9 and 16.8 ppm, with the remaining signals in the aromatic region (111.8-142.5 ppm) accounting for the carbazole ring system.[2]
- Mass Spectrometry: Mass analysis typically reveals a molecular ion peak at  $m/z$  223, which corresponds to the molecular formula C<sub>15</sub>H<sub>13</sub>NO, confirming the compound's molecular weight.[2]

## Synthesis Methodologies

The synthesis of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is most reliably achieved through electrophilic formylation of the corresponding carbazole precursor.

### Primary Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most direct and widely cited method for introducing a formyl group onto electron-rich aromatic systems like 1,4-dimethyl-9H-carbazole.[2][8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.



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Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

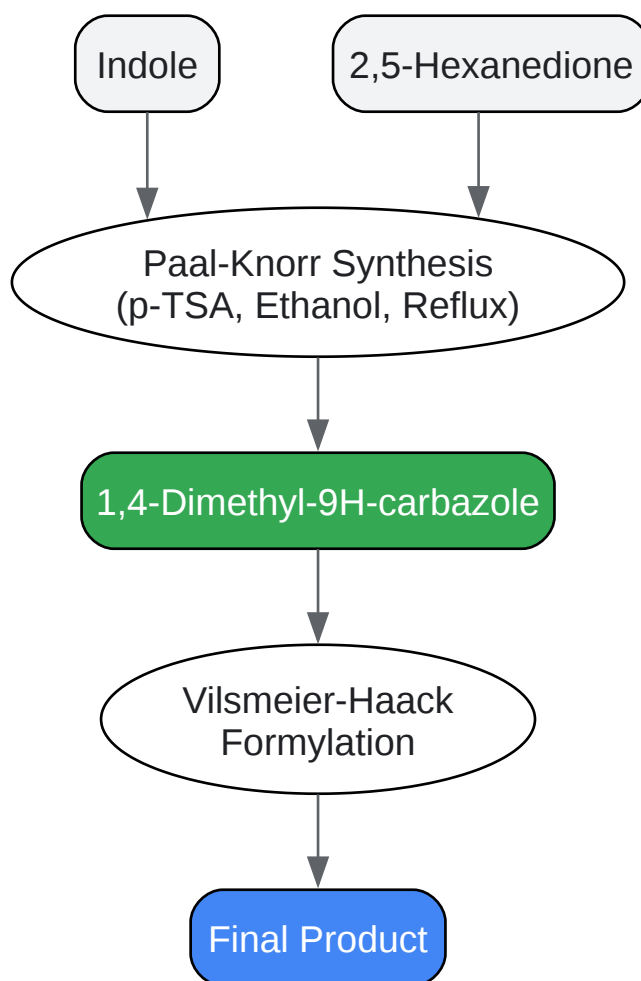
- **Reagent Preparation:** In a flask maintained under an inert atmosphere, N-methylformanilide (e.g., 19.2 mmol) and phosphorus oxychloride ( $\text{POCl}_3$ ) (e.g., 16 mmol) are carefully

combined, often in a solvent like 1,2-dichlorobenzene.<sup>[2]</sup> This exothermic reaction forms the Vilsmeier reagent in situ. Cooling is often necessary to control the reaction rate.

- **Formylation:** The substrate, 1,4-dimethyl-9H-carbazole, is added to the freshly prepared Vilsmeier reagent. The mixture is heated (e.g., to 80°C) for several hours (e.g., 3.5 hours) to drive the electrophilic substitution.<sup>[2]</sup> The C3 position is preferentially formylated due to the directing effects of the fused ring system and the existing methyl groups.
- **Hydrolysis and Isolation:** The reaction mixture is cooled and then carefully poured into ice water. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
- **Purification:** The resulting solid is collected via filtration or extracted using an appropriate organic solvent (e.g., chloroform). The crude product is then purified, typically by recrystallization or column chromatography, to yield the final yellow solid.<sup>[2]</sup>

## Alternative Route: Synthesis from Indole Precursors

An alternative pathway involves the construction of the carbazole ring first, followed by formylation. This method is useful when the substituted carbazole is not readily available.



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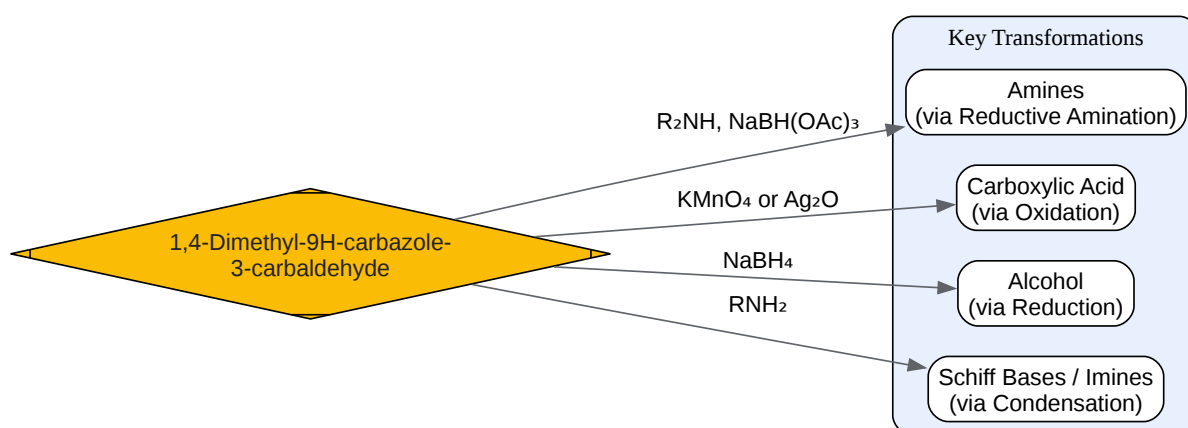
Caption: Multi-step synthesis pathway starting from indole.

#### Detailed Experimental Protocol:

- **Carbazole Formation:** Indole is reacted with 2,5-hexanedione in the presence of a catalytic amount of para-toluenesulfonic acid (p-TSA) in a solvent like ethanol. The mixture is heated under reflux for approximately 4 hours to construct the 1,4-dimethyl-9H-carbazole ring via a Paal-Knorr-type cyclization.<sup>[2][9]</sup>
- **Formylation:** The synthesized 1,4-dimethyl-9H-carbazole is then subjected to the Vilsmeier-Haack formylation as described in the primary route (Section 3.1) to yield the target aldehyde.<sup>[2]</sup>

## Chemical Reactivity and Synthetic Utility

The primary synthetic value of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** stems from the high reactivity of its aldehyde functional group, which serves as a handle for introducing diverse molecular fragments.



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Caption: Key transformations of the aldehyde group.

The aldehyde can undergo a wide array of chemical transformations, including:

- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted methanamine derivatives. This is a crucial step in synthesizing libraries of compounds for biological screening.<sup>[2]</sup>
- **Oxidation:** Conversion to the corresponding carboxylic acid using standard oxidizing agents, providing another key functional group for further derivatization (e.g., amide coupling).

- Reduction: Reduction to the primary alcohol using agents like sodium borohydride, which can then be used in ether or ester synthesis.
- Condensation Reactions: Reaction with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Wittig-type reactions to extend the conjugated system.

## Applications in Drug Discovery and Materials Science

### Precursor for Anticancer Agents

The most promising application of **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** is as a scaffold for novel anticancer drugs. Research has demonstrated that derivatives synthesized from this intermediate exhibit significant cytotoxic effects.

A series of novel (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives were evaluated against the human glioma U87 MG cell line.<sup>[2]</sup> Several of these compounds showed potent in vitro anticancer activity, with IC<sub>50</sub> values comparable to established chemotherapeutic agents used in brain cancer treatment.<sup>[2]</sup>

| Compound      | Target Cell Line | IC <sub>50</sub> Value (μM) | Reference Drug | IC <sub>50</sub> Value (μM) |
|---------------|------------------|-----------------------------|----------------|-----------------------------|
| Derivative 15 | U87 MG (Glioma)  | 18.50                       | Carmustine     | 18.24                       |
| Derivative 16 | U87 MG (Glioma)  | 47.00                       | Temozolomide   | 100.00                      |
| Derivative 17 | U87 MG (Glioma)  | 75.00                       |                |                             |

Data sourced from Vulcanchem.<sup>[2]</sup>

These findings underscore the potential of this carbazole scaffold as a foundation for developing new lead compounds for treating malignant glioma.<sup>[2]</sup> The broader class of carbazole alkaloids is known to exert anticancer effects through mechanisms such as the

inhibition of topoisomerase enzymes and the modulation of critical signaling pathways, providing a strong rationale for exploring derivatives of this compound.[1][4]

## Potential in Other Therapeutic and Material Applications

- **Antiviral Research:** Other substituted 1,4-dimethyl-9H-carbazole derivatives have been investigated for anti-HIV activity, suggesting the scaffold is amenable to exploration for various infectious diseases.[9]
- **Materials Science:** Due to its extended  $\pi$ -conjugated system, the carbazole core is inherently fluorescent.[2] This property makes **1,4-Dimethyl-9H-carbazole-3-carbaldehyde** and its derivatives potential candidates for use in organic light-emitting devices (OLEDs), organic semiconductors, and as building blocks for advanced dyes and pigments.[2][3]

## Conclusion

**1,4-Dimethyl-9H-carbazole-3-carbaldehyde** (CAS: 14501-66-7) is a compound of significant strategic importance for chemical and pharmaceutical research. While not an end product itself, its well-defined synthesis, robust chemical nature, and strategically placed reactive handle make it an invaluable intermediate. Its proven utility in the generation of potent anticancer derivatives highlights its role as a powerful building block in the quest for next-generation therapeutics. Further exploration of derivatives built from this scaffold is warranted and holds considerable promise for both medicinal chemistry and materials science.

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